2-Methylpentane

Description

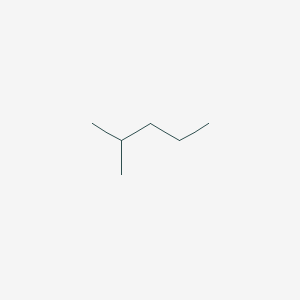

Structure

3D Structure

Properties

IUPAC Name |

2-methylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFABGHUZZDYHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14, Array | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029143 | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999), Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent., Liquid, Colorless liquid with a faint petroleum odor; [CHEMINFO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear liquids with mild, gasoline-like odors. | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

140.5 °F at 760 mmHg (USCG, 1999), 60.21 °C, 60 °C, 122-145 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-20 °F (USCG, 1999), -23 °C, <20 °F (<-7 °C) (Closed cup), -32 °C c.c., -54 to 19 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

In water, 14 mg/L, Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform, Solubility in water: none | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.653 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6550 g/cu cm at 25 °C, Relative density (water = 1): 0.65, 0.65-0.66 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

3.00 (Air = 1), Relative vapor density (air = 1): 3.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

310.2 mmHg (USCG, 1999), 211.0 [mmHg], VP: 40 mm Hg at 41.6 °C, 211 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 23, 310.2 mmHg | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Colorless liquid, Liquid or oil | |

CAS No. |

107-83-5, 43133-95-5, 64742-49-0, 73513-42-5 | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PENTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1125 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66496 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylpentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtha (petroleum), hydrotreated light | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.211 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C7, n-alkanes, isoalkanes, cyclics | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hydrocarbons, C6, isoalkanes, <5% n-hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexanes, mixture | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 73513-42-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49IB0U6MLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-244.6 °F (USCG, 1999), -153.6 °C, -153 °C, -245 to -148 °F | |

| Record name | ISOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8754 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-METHYLPENTANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1125 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-METHYLPENTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1262 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2-METHYLPENTANE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/70 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

2-Methylpentane fundamental properties for research applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental properties of 2-Methylpentane (also known as isohexane), a branched-chain alkane widely utilized in research and industrial applications. This document collates its core physical, chemical, and safety data into structured tables, outlines standard experimental methodologies for its characterization, and provides logical diagrams for contextual understanding.

Core Properties and Identifiers

2-Methylpentane is a colorless, volatile, and highly flammable liquid with a faint gasoline-like odor.[1][2] It is a structural isomer of hexane, with the molecular formula C₆H₁₄.[3] Its branched structure confers properties distinct from its straight-chain isomer, n-hexane, making it a preferred solvent in certain applications. It is commonly found in petroleum products and is used in organic synthesis and as a solvent for extractions and in adhesives.[2]

Table 1: General and Chemical Identifiers

| Identifier | Value | Citation |

| IUPAC Name | 2-Methylpentane | [3] |

| Common Name | Isohexane | [3] |

| CAS Number | 107-83-5 | [3] |

| Molecular Formula | C₆H₁₄ | [3][4] |

| Molar Mass | 86.178 g·mol⁻¹ | [3][5] |

| SMILES | CCCC(C)C | [3][6] |

| InChI Key | AFABGHUZZDYHJO-UHFFFAOYSA-N | [3][6] |

Quantitative Data

The following tables summarize the key physical, thermodynamic, and safety properties of 2-Methylpentane, critical for its use in a laboratory or research setting.

Table 2: Physical Properties

| Property | Value | Citation |

| Appearance | Colorless liquid | [3][5] |

| Odor | Odorless to mild gasoline-like | [1][2][3] |

| Boiling Point | 60 to 62 °C (140 to 143 °F) | [2][3] |

| Melting Point | -154 °C to -153.6 °C (-245 °F) | [1][2][5] |

| Density | 0.653 g·mL⁻¹ at 20-25 °C | [2][3][6] |

| Vapor Pressure | 227 hPa at 20 °C; 46.7 kPa at 37.7 °C | [3][7] |

| Vapor Density | ~3 (vs air) | [5][6][8] |

| Refractive Index (n_D) | 1.371 at 20 °C | [2][3][8] |

| Solubility | Immiscible with water; Miscible with alcohol, ether, acetone, chloroform | [2][8] |

| Octanol/Water Partition Coefficient (log P) | 3.2 - 3.6 | [3][8] |

Table 3: Thermodynamic and Combustion Properties

| Property | Value | Citation |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -205.3 to -203.3 kJ·mol⁻¹ | [3] |

| Heat Capacity (C) | 194.19 J·K⁻¹·mol⁻¹ | [3] |

| Standard Molar Entropy (S⦵₂₉₈) | 290.58 J·K⁻¹·mol⁻¹ | [3] |

| Research Octane Number (RON) | 75 | [3] |

| Motor Octane Number (MON) | 77 | [3] |

Table 4: Safety and Flammability Data

| Property | Value | Citation |

| Flash Point | -22 °C to -7 °C (-7.6 °F to 19.4 °F) (closed cup) | [3][9][10] |

| Autoignition Temperature | 264 to 306 °C (507 to 583 °F) | [3][11] |

| Explosive Limits in Air | 1.2% - 7.7% by volume | [3][11][12] |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Exclamation Mark), GHS08 (Health Hazard), GHS09 (Environmental Hazard) | [3] |

| GHS Signal Word | Danger | [3] |

| Hazard Statements | H225, H304, H315, H336, H411 | [3][9] |

| NFPA 704 Ratings | Health: 1, Flammability: 3, Instability: 0 | [12] |

Logical and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the structural relationship of 2-Methylpentane to its isomers and a typical experimental workflow where it is used as a solvent.

Experimental Protocols

Accurate determination of the fundamental properties of 2-Methylpentane is crucial for its safe and effective use. The following sections describe the general principles behind the standard methodologies for measuring key physical properties. For rigorous, certifiable results, researchers should always refer to the specific, detailed protocols published by standards organizations such as ASTM International.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle: The liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature remains constant during the phase change for a pure substance.

-

Methodology (Distillation Method): A common and accurate method involves simple distillation.[13][14]

-

Apparatus Setup: A distillation flask containing the 2-Methylpentane sample (~5 mL or more) and boiling chips is connected to a condenser and a collection flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.[14]

-

Heating: The flask is gently heated.

-

Measurement: As the liquid boils and vapors rise, the thermometer bulb is bathed in the pure vapor. The temperature is recorded when it stabilizes as the liquid consistently condenses and collects in the receiving flask.[14]

-

Pressure Correction: The ambient atmospheric pressure must be recorded, as boiling point is pressure-dependent. Data can be corrected to standard pressure (1 atm) using a nomograph or the Clausius-Clapeyron relation.

-

-

Alternative Method (Thiele Tube): For small sample volumes (<1 mL), a Thiele tube can be used.[14] The sample is heated in a small tube along with an inverted capillary. The boiling point is the temperature at which liquid is drawn back into the capillary tube upon cooling after a steady stream of bubbles has been observed.[10][14]

Determination of Density

Density is the mass of a substance per unit volume.

-

Principle: The mass of a precisely known volume of the liquid is measured at a specific, controlled temperature.

-

Methodology (Digital Density Meter): This modern method is rapid and highly accurate, often compliant with ASTM D4052 or ASTM D7777.[1][3][11]

-

Apparatus: A digital density meter featuring an oscillating U-tube.

-

Calibration: The instrument is calibrated using fluids of known density, typically dry air and pure water.

-

Measurement: The sample is injected into the U-tube. The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass and calculates the density.[3] The temperature of the measuring cell is precisely controlled.

-

-

Alternative Method (Pycnometer): A pycnometer (a glass flask with a precisely known volume) is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the liquid and the volume of the pycnometer. This method is described in standards like ASTM D1480 for viscous materials but the principle applies to volatile liquids with care.[12]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used to identify and assess the purity of liquids.

-

Principle: Based on Snell's Law, this measurement determines the angle at which light is bent, or refracted, when passing from a medium of known refractive index (the prism of the instrument) into the sample.[9][15]

-

Methodology (Abbe Refractometer):

-

Apparatus: An Abbe refractometer, which is a common laboratory instrument for this purpose.[4][9]

-

Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

-

Measurement: A few drops of 2-Methylpentane are placed on the prism. The user looks through the eyepiece and adjusts a knob to bring a dividing line between light and dark fields into sharp focus at the center of a crosshair. The refractive index is then read directly from a scale.

-

Conditions: The measurement is temperature-dependent, so the temperature (typically 20 °C) must be controlled and recorded. The wavelength of light used is also critical; most standard measurements are made using the sodium D-line (589.3 nm).[15]

-

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical measure of flammability.

-

Principle: The liquid is heated in a container, and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief "flash" or ignition occurs is the flash point.

-

Methodology (Closed-Cup Method): For volatile liquids like 2-Methylpentane, a closed-cup method (e.g., Pensky-Martens as in ASTM D93, or small-scale testers as in ASTM D3828) is standard.[6][8]

-

Apparatus: A closed-cup flash point tester, which consists of a sample cup with a tightly fitting lid. The lid has ports for a thermometer, a stirrer, and the ignition source.[8]

-

Procedure: The sample is placed in the cup and heated at a slow, constant rate while being stirred.[8]

-

Measurement: At regular temperature intervals, the ignition source (a small flame or electric spark) is introduced into the vapor space above the liquid through an opening in the lid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite momentarily.[6][8]

-

Purification Methods

For high-purity applications, commercial 2-Methylpentane may require further purification.

-

Azeotropic Distillation: One documented method involves azeotropic distillation with methanol to remove impurities. The methanol is subsequently washed out with water, and the remaining alkane is dried over a desiccant like calcium chloride, followed by sodium, and then finally purified by fractional distillation.[8]

-

Catalytic Hydrogenation: For removing unsaturated hydrocarbon and other reactive impurities, catalytic methods can be employed. This involves passing the alkane feedstock over a catalyst (such as a nickel-chromium catalyst) in the presence of hydrogen at elevated temperatures and pressures to hydrogenate unsaturated compounds.[16]

Chemical Reactivity and Applications

-

Reactivity: As a saturated alkane, 2-Methylpentane is generally unreactive. It does not react with acids, alkalis, or most common oxidizing and reducing agents. However, it can react violently with strong oxidizing agents, presenting a fire and explosion hazard.[11] It will undergo combustion in the presence of oxygen to produce carbon dioxide and water. Saturated hydrocarbons may also undergo halogenation reactions under UV light.

-

Applications in Research:

-

Solvent: Its low polarity and appropriate boiling point make it a useful non-polar solvent for extractions, recrystallizations, and as an eluent in chromatography.

-

Reaction Medium: It can serve as a solvent for reactions involving non-polar reagents.

-

Model Compound: It is used as a model compound in studies of alkane cracking, vapor-liquid equilibrium, and combustion.[17]

-

Raw Material: It serves as an intermediate in various organic syntheses.[2]

-

References

- 1. store.astm.org [store.astm.org]

- 2. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 3. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 4. tamilnadutesthouse.com [tamilnadutesthouse.com]

- 5. filab.fr [filab.fr]

- 6. precisionlubrication.com [precisionlubrication.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 9. Refractive index - Wikipedia [en.wikipedia.org]

- 10. Identification of an unknown volatile liquid | General Chemistry Lab News [sites.middlebury.edu]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. vernier.com [vernier.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mt.com [mt.com]

- 16. RU2574402C1 - Method for purification of alkanes from admixtures - Google Patents [patents.google.com]

- 17. Requirements for refractive index measurements | Anton Paar Wiki [wiki.anton-paar.com]

Synthesis and Purification of 2-Methylpentane for Laboratory Use: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 2-methylpentane for laboratory applications. It details established synthetic methodologies, rigorous purification protocols, and analytical techniques for purity assessment, ensuring a high-quality reagent for research and development.

Introduction

2-Methylpentane, an isomer of hexane, is a valuable branched-chain alkane utilized as a solvent and as a component in various chemical syntheses. In the context of laboratory use, particularly in pharmaceutical and materials science research, the purity of 2-methylpentane is paramount. This document outlines two primary, reliable methods for its synthesis: the Corey-House synthesis and the catalytic hydrogenation of 2-methyl-1-pentene. Furthermore, it provides a detailed protocol for its purification via fractional distillation and subsequent purity verification using Gas Chromatography-Mass Spectrometry (GC-MS).

Synthesis of 2-Methylpentane

Two effective methods for the laboratory-scale synthesis of 2-methylpentane are presented below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for the formation of carbon-carbon bonds and is well-suited for the preparation of unsymmetrical alkanes like 2-methylpentane.[1][2] This reaction involves the coupling of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.[1][3] For the synthesis of 2-methylpentane, two practical routes are considered: the reaction of lithium diethylcuprate with isobutyl bromide, or the reaction of lithium diisobutylcuprate with ethyl bromide. The former is often preferred due to the higher reactivity of the primary alkyl halide.

This protocol details the synthesis of 2-methylpentane from ethyl bromide and isobutyl bromide via a lithium diethylcuprate intermediate.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| Lithium wire | 6.94 | 0.534 | 1.53 g | 0.22 |

| Ethyl bromide | 108.97 | 1.46 | 10.9 g (7.47 mL) | 0.10 |

| Anhydrous diethyl ether | 74.12 | 0.713 | 200 mL | - |

| Copper(I) iodide | 190.45 | 5.67 | 9.52 g | 0.05 |

| Isobutyl bromide | 137.02 | 1.26 | 13.7 g (10.87 mL) | 0.10 |

| Saturated NH4Cl (aq) | - | - | 100 mL | - |

| Anhydrous MgSO4 | 120.37 | 2.66 | As needed | - |

Procedure:

-

Preparation of Ethyllithium: Under an inert atmosphere (e.g., argon or nitrogen), freshly cut lithium wire is added to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Anhydrous diethyl ether is added to cover the lithium. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary. The mixture is stirred until the lithium is consumed.

-

Formation of Lithium Diethylcuprate: The flask containing the ethyllithium solution is cooled to 0 °C in an ice bath. Solid copper(I) iodide is added portion-wise with vigorous stirring. The reaction mixture will change color, indicating the formation of the Gilman reagent.

-

Coupling Reaction: A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to the freshly prepared lithium diethylcuprate solution at 0 °C. The reaction mixture is allowed to stir at this temperature for 1 hour and then at room temperature for an additional 2 hours.

-

Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The drying agent is removed by filtration.

The following diagram illustrates the logical workflow of the Corey-House synthesis.

Catalytic Hydrogenation of 2-Methyl-1-pentene

Catalytic hydrogenation is a straightforward and high-yielding method for the synthesis of alkanes from alkenes.[4] 2-Methylpentane can be readily prepared by the hydrogenation of 2-methyl-1-pentene using a platinum or palladium catalyst.[5]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Density (g/mL) | Quantity | Moles |

| 2-Methyl-1-pentene | 84.16 | 0.681 | 8.42 g (12.36 mL) | 0.10 |

| Platinum(IV) oxide (Adam's cat.) | 227.08 | 10.2 | 0.10 g | - |

| Ethanol | 46.07 | 0.789 | 50 mL | - |

| Hydrogen gas | 2.02 | - | As needed | - |

Procedure:

-

Reaction Setup: A solution of 2-methyl-1-pentene in ethanol is placed in a hydrogenation vessel. Platinum(IV) oxide (Adam's catalyst) is carefully added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen source and purged with hydrogen gas to remove air. The reaction mixture is then stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Work-up and Isolation: The catalyst is removed by filtration through a pad of celite. The ethanol is removed from the filtrate by distillation to yield crude 2-methylpentane.

The following diagram illustrates the logical workflow of the catalytic hydrogenation process.

Purification of 2-Methylpentane

The crude 2-methylpentane obtained from either synthesis will likely contain unreacted starting materials, solvents, and side-products. Fractional distillation is the most effective method for purifying 2-methylpentane, taking advantage of differences in boiling points.[6]

Fractional Distillation

The boiling point of 2-methylpentane is approximately 60.3 °C. Potential impurities from the Corey-House synthesis could include unreacted ethyl bromide (b.p. 38.4 °C), isobutyl bromide (b.p. 91.3 °C), and octane (a potential side-product, b.p. 125.7 °C). From the hydrogenation, the main impurity would be unreacted 2-methyl-1-pentene (b.p. 61 °C). The close boiling point of the starting alkene necessitates an efficient fractionating column.

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge) with a high number of theoretical plates

-

A distillation head with a thermometer

-

A condenser

-

A receiving flask

-

Heating mantle

Procedure:

-

Setup: The crude 2-methylpentane is placed in the round-bottom flask with a few boiling chips. The fractional distillation apparatus is assembled.

-

Distillation: The flask is gently heated. The vapor will rise through the fractionating column, undergoing multiple condensation-vaporization cycles, which enriches the vapor in the more volatile component (2-methylpentane).

-

Fraction Collection: The temperature at the distillation head is carefully monitored. The fraction that distills at a stable temperature corresponding to the boiling point of 2-methylpentane (59-61 °C) is collected in a pre-weighed receiving flask.

-

Purity Assessment: The purity of the collected fraction is then assessed by GC-MS.

The following table summarizes the boiling points of relevant compounds.

| Compound | Boiling Point (°C) |

| Diethyl ether | 34.6 |

| Ethyl bromide | 38.4 |

| 2-Methylpentane | 60.3 |

| 2-Methyl-1-pentene | 61 |

| Isobutyl bromide | 91.3 |

| Ethanol | 78.4 |

| Octane | 125.7 |

Purity Analysis

The purity of the synthesized and purified 2-methylpentane should be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column, and then provides mass spectral data for identification.

-

Sample Preparation: A dilute solution of the purified 2-methylpentane is prepared in a volatile solvent (e.g., hexane or pentane).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

The resulting chromatogram should show a single major peak corresponding to 2-methylpentane. The mass spectrum of this peak can be compared to a library spectrum for confirmation. The purity can be calculated from the relative peak areas in the chromatogram. The mass spectrum of 2-methylpentane is characterized by a molecular ion peak at m/z 86 and a base peak at m/z 43.[8]

The following diagram illustrates the logical relationship in the analysis process.

Conclusion

This guide has detailed two robust methods for the synthesis of 2-methylpentane for laboratory use: the Corey-House synthesis and catalytic hydrogenation. It has also provided a comprehensive protocol for the purification of the product by fractional distillation and its subsequent analysis by GC-MS. By following these procedures, researchers can obtain high-purity 2-methylpentane, a critical reagent for a variety of applications in scientific research and development. The provided diagrams offer a clear visual representation of the experimental workflows, facilitating a better understanding of the processes involved.

References

- 1. byjus.com [byjus.com]

- 2. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. brainly.com [brainly.com]

- 5. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]

- 6. scribd.com [scribd.com]

- 7. How 2-Methylpentane Alters Gas Chromatography Separation Techniques [eureka.patsnap.com]

- 8. mass spectrum of 2-methylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2-methylpentane: isohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Spectroscopic Data of 2-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpentane, a branched-chain alkane. The document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this compound. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 2-Methylpentane.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methylpentane, both ¹H and ¹³C NMR spectra are presented.

¹H NMR Data

The ¹H NMR spectrum of 2-Methylpentane shows five distinct signals, corresponding to the five unique proton environments in the molecule.[1] The chemical shifts are all in the upfield alkyl region, between 0.9 and 1.4 ppm.[1] The integrated signal proton ratio is 6:1:2:2:3, which is consistent with the structure of 2-Methylpentane.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| (CH₃)₂CH- | ~0.86 | Doublet | 6H |

| -CH(CH₃)₂ | ~1.5 | Multiplet | 1H |

| -CH₂-CH₂-CH₃ | ~1.2 | Multiplet | 2H |

| -CH₂-CH₃ | ~1.3 | Multiplet | 2H |

| -CH₂-CH₃ | ~0.89 | Triplet | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

¹³C NMR Data

The ¹³C NMR spectrum of 2-Methylpentane displays five signals, indicating the presence of five distinct carbon environments. The two methyl groups attached to the second carbon are chemically equivalent due to molecular symmetry and therefore produce a single signal.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 | ~22.7 |

| C2 | ~27.9 |

| C3 | ~41.8 |

| C4 | ~20.7 |

| C5 | ~14.2 |

| C6 (attached to C2) | ~22.7 |

Note: The chemical shifts are referenced to Tetramethylsilane (TMS) at 0.0 ppm.

The IR spectrum of 2-Methylpentane is characteristic of a saturated alkane, primarily showing C-H stretching and bending vibrations.[2] The absence of significant absorptions in other regions indicates the lack of functional groups.[2]

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960-2850 | C-H stretch (sp³ C-H) | Strong |

| 1465 | C-H bend (CH₂ scissors) | Medium |

| 1380-1370 | C-H bend (CH₃ umbrella) | Medium |

The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of C-C stretching and other bending vibrations that are unique to the molecule.[2]

The mass spectrum of 2-Methylpentane is obtained by electron ionization (EI), which causes fragmentation of the molecule. The molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 86, corresponding to the molecular weight of 2-Methylpentane (C₆H₁₄).[3][4] The base peak, which is the most intense peak in the spectrum, is typically at m/z = 43.[3][5]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 86 | Low | [C₆H₁₄]⁺ (Molecular Ion) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | 100 | [C₃H₇]⁺ (Base Peak) |

| 29 | Moderate | [C₂H₅]⁺ |

The fragmentation pattern is a result of the cleavage of C-C bonds, with the most stable carbocations forming the most abundant fragments.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above for a volatile liquid alkane like 2-Methylpentane.

-

Sample Preparation : A small amount (5-10 mg) of 2-Methylpentane is dissolved in approximately 0.7-1.0 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), inside a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[1][7]

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition : A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a 30° pulse angle, an acquisition time of around 4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in singlets for all carbon signals. For quantitative analysis, a longer relaxation delay (e.g., 5-10 seconds) is necessary.

-

Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the TMS signal.

-

Sample Preparation : For a neat liquid sample like 2-Methylpentane, a thin film is prepared by placing a single drop of the liquid between two salt plates (typically NaCl or KBr).[1] The plates are then gently pressed together to form a uniform thin film.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition : A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the spectrometer's sample holder, and the sample spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Sample Introduction : 2-Methylpentane, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe. For GC-MS, the sample is injected into the GC, where it is vaporized and separated from any impurities before entering the mass spectrometer.

-

Ionization : Electron Ionization (EI) is the standard method for volatile, non-polar compounds like alkanes. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[7]

-

Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection : An electron multiplier or other detector measures the abundance of each ion, and the data is plotted as a mass spectrum, which is a graph of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 2-Methylpentane.

Caption: Workflow of structural elucidation for 2-Methylpentane.

References

- 1. webassign.net [webassign.net]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. books.rsc.org [books.rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.latech.edu [chem.latech.edu]

- 6. as.uky.edu [as.uky.edu]

- 7. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

An In-depth Technical Guide on the Thermophysical Properties of 2-Methylpentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key thermophysical properties of 2-Methylpentane (isohexane) at various temperatures. The data presented is crucial for applications ranging from solvent selection in chemical synthesis and drug formulation to heat transfer calculations in process engineering. This document summarizes quantitative data in structured tables, details the experimental protocols used for their measurement, and provides a visual representation of the relationship between temperature and these properties.

Quantitative Data of Thermophysical Properties

The following tables summarize the temperature-dependent thermophysical properties of 2-Methylpentane, including density, viscosity, thermal conductivity, and specific heat capacity.

Table 1: Density of Liquid 2-Methylpentane at Various Temperatures

| Temperature (K) | Density (g/mL) |

| 298.15 | 0.653 |

Source: ChemicalBook[1]

Table 2: Viscosity of Liquid 2-Methylpentane at Various Temperatures and Pressures

| Temperature (K) | Pressure (MPa) | Viscosity (mPa·s) |

| 273 | 1 - 40 | Data available |

| 283 - 343 | 1 - 30 | Data available |

Note: Specific viscosity values at discrete temperature and pressure points from the source require further processing. The source indicates that the compressed liquid viscosities were measured over these ranges.[2]

Table 3: Thermal Conductivity of Liquid 2-Methylpentane at Various Temperatures

| Temperature (K) | Thermal Conductivity (W/m·K) |

| 119.6 - 497.6 | 40 experimental data points available |

Note: Specific thermal conductivity values at discrete temperatures from the source require further processing. The NIST/TRC Web Thermo Tables provide a comprehensive dataset within this temperature range.[3]

Table 4: Constant Pressure Heat Capacity of Liquid 2-Methylpentane at Various Temperatures

| Temperature (K) | Heat Capacity (J/mol·K) |

| 119.6 - 497.6 | Data available at saturation pressure |

| 298.15 | 194.19 |

Note: The NIST WebBook and the TRC Web Thermo Tables provide extensive data on the heat capacity of 2-methylpentane in both liquid and gas phases.[3][4][5]

Experimental Protocols

The accurate determination of thermophysical properties relies on precise experimental methodologies. The following sections detail the standard protocols for measuring the key properties of 2-Methylpentane.

2.1 Density Measurement

Density measurements of liquids like 2-Methylpentane are commonly performed using the Archimedes principle.[6]

-